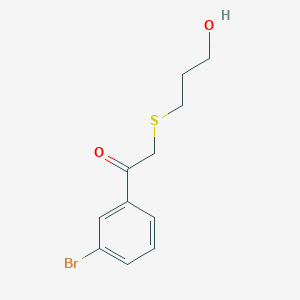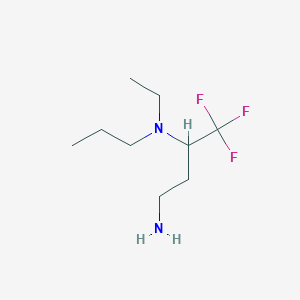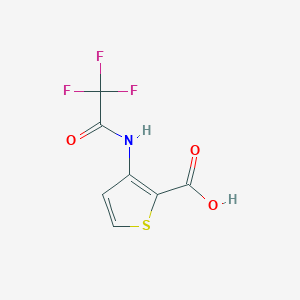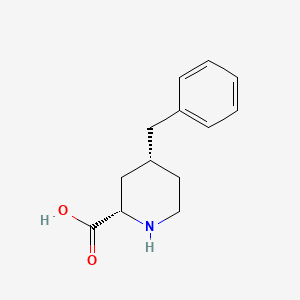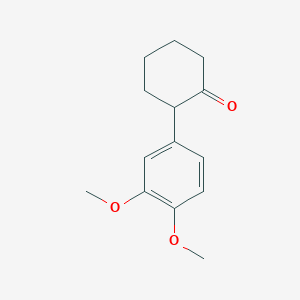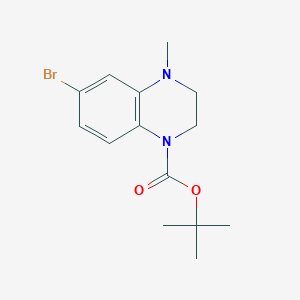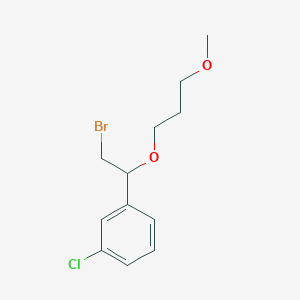
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a bromine atom, a methoxypropoxy group, and a chlorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The attachment of the methoxypropoxy group.
Chlorination: The addition of a chlorine atom to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
化学反応の分析
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. The methoxypropoxy group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s effects .
類似化合物との比較
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a chlorine atom.
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: Contains an additional bromine atom on the benzene ring.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group at a different position on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H16BrClO2 |
|---|---|
分子量 |
307.61 g/mol |
IUPAC名 |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-15-6-3-7-16-12(9-13)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChIキー |
WJTHSKFZXVETHE-UHFFFAOYSA-N |
正規SMILES |
COCCCOC(CBr)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)


![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
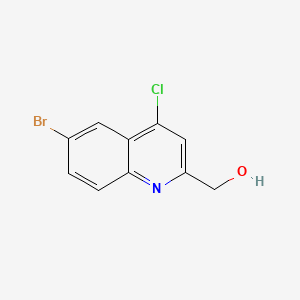
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
